molecular formula C11H13NS B14319218 Pyridine, 2-(2-cyclohexen-1-ylthio)- CAS No. 112157-69-4

Pyridine, 2-(2-cyclohexen-1-ylthio)-

Cat. No.: B14319218
CAS No.: 112157-69-4
M. Wt: 191.29 g/mol
InChI Key: OVEWMYSQVRZOHE-UHFFFAOYSA-N
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Description

Pyridine, 2-(2-cyclohexen-1-ylthio)-, is a pyridine derivative featuring a sulfur-containing substituent at the 2-position of the aromatic ring. The thioether group (-S-) links the pyridine ring to a cyclohexenyl moiety, imparting unique electronic and steric properties.

Properties

CAS No.

112157-69-4

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

2-cyclohex-2-en-1-ylsulfanylpyridine

InChI

InChI=1S/C11H13NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2

InChI Key

OVEWMYSQVRZOHE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)SC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives, including Pyridine, 2-(2-cyclohexen-1-ylthio)-, can be achieved through several methods. One common approach involves the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the reaction of an aldehyde with two equivalents of a β-keto ester and a nitrogen donor such as ammonium acetate . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For example, the vapor-phase catalytic reactions of carbonyl compounds can be employed to produce various substituted pyridines . These methods are designed to be efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(2-cyclohexen-1-ylthio)-, like other pyridine derivatives, can undergo various chemical reactions, including:

    Oxidation: Pyridine derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for pyridine compounds. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine derivatives can yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-cyclohexen-1-ylthio)- involves its interaction with molecular targets through its aromatic ring and sulfur-containing side chain. The pyridine ring can participate in π-π interactions, while the sulfur atom can form coordination bonds with metal ions. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type significantly influences molecular weight, polarity, and reactivity. Key comparisons include:

Compound Name CAS Molecular Formula Molecular Weight Substituent Type Key Properties/Applications
Pyridine, 2-(2-cyclohexen-1-ylthio)- N/A C₁₁H₁₁NS ~189.27 2-cyclohexenylthio High lipophilicity (inferred)
2-(Chloromethyl)pyridine hydrochloride 6959-47-3 C₆H₆ClN·HCl 164.03 Chloromethyl Crystalline solid, irritant
2-(1-Cyclohexen-1-yl)pyridine 14159-55-8 C₁₁H₁₃N 159.23 Cyclohexenyl Requires oxygen if inhaled
Pyriproxyfen N/A C₂₀H₁₉NO₃ 321.37 Phenoxyethoxy Pesticide (juvenoid mimic)
  • Electronic Effects : The thioether group in the target compound is less polar than oxygen-based substituents (e.g., pyriproxyfen’s ether group) but more electron-rich than chlorine in 2-(chloromethyl)pyridine. This may enhance nucleophilic aromatic substitution reactivity compared to chloro derivatives .

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